
5-甲基-2-(3-苯基丙氧基)苯胺
描述
“5-Methyl-2-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(3-phenylpropoxy)aniline” consists of a phenyl group (C6H5) attached to an aniline group (NH2) via a propoxy chain . The exact structural details are not available in the searched resources.科学研究应用
苯胺的臭氧化
苯胺,包括类似于5-甲基-2-(3-苯基丙氧基)苯胺的衍生物,因其与臭氧的反应性而被研究。此类研究对于了解芳香胺的环境归宿和开发用于水处理的高级氧化工艺至关重要。苯胺的臭氧化是一个复杂的过程,涉及多种反应途径,包括加成到芳环和电子转移反应,从而生成各种降解产物(Tekle-Röttering 等人,2016)。
合成途径
对苯胺的研究通常侧重于它们在合成途径中的作用,特别是在创建复杂有机分子方面。例如,研究探索了由苯酚、苯胺和甲醛合成3,4-二氢-2H-3-苯基-1,3-苯并恶嗪,突出了苯胺在构建具有潜在药用和材料科学应用的杂环化合物方面的潜力(张等人,2015)。
光物理性质
苯胺还因其光物理性质而受到研究,这对于在光电和传感中的应用至关重要。对具有苯胺衍生物的四齿双环金属化铂配合物进行的研究揭示了它们的结构、光物理性质和在有机发光二极管 (OLED) 中的潜在用途(Vezzu 等人,2010)。
药物化学应用
在药物化学领域,苯胺作为关键的构建模块用于设计新型治疗剂。已经对源自苯胺的不对称脲作为潜在抗抑郁剂进行了研究,证明了它们作为 5-HT 再摄取抑制剂和具有 5-HT(1B/1D) 拮抗活性的作用,这可能导致更有效的抑郁症治疗(Matzen 等人,2000)。
材料科学应用
在材料科学中,苯胺因其在制造先进材料(如超级电容器)中的应用而受到探索。对石墨烯-聚苯胺衍生物纳米复合电极材料的研究显示了在储能应用方面的前景,突出了苯胺在材料研究中的多功能性(Basnayaka 等人,2013)。
作用机制
Mode of Action
Aniline compounds typically act as nucleophiles, reacting with electrophiles in various biochemical reactions . The nitrogen atom in the aniline group can donate its lone pair of electrons to form new bonds .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24133 g/mol) and formula (C16H19NO) suggest that it may have good bioavailability
Result of Action
Aniline derivatives can have various effects depending on their specific structure and the nature of their interaction with biological targets .
安全和危害
生化分析
Biochemical Properties
5-Methyl-2-(3-phenylpropoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 5-Methyl-2-(3-phenylpropoxy)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may alter metabolic pathways, impacting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(3-phenylpropoxy)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for its use in research .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(3-phenylpropoxy)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
5-Methyl-2-(3-phenylpropoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of 5-Methyl-2-(3-phenylpropoxy)aniline within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is important for determining the compound’s bioavailability and its potential therapeutic applications .
属性
IUPAC Name |
5-methyl-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIVNOCGSQTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


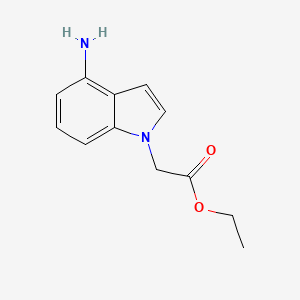
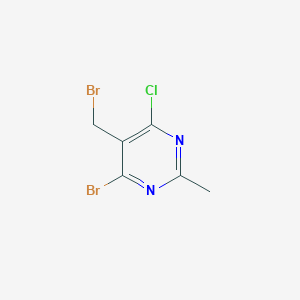

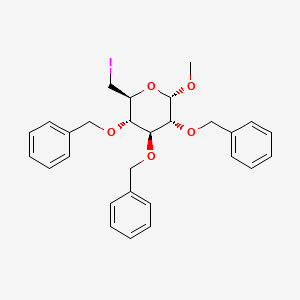
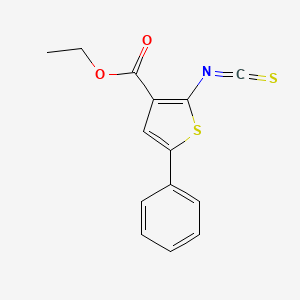
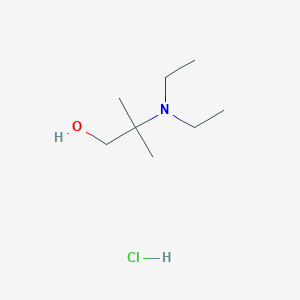
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)




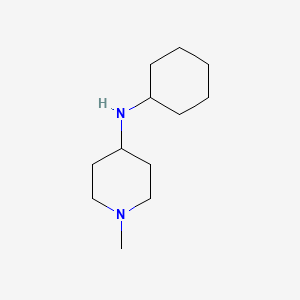
![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
![4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B3158380.png)
